

An In-depth Technical Guide to Azido-PEG5-triethoxysilane

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Compound of Interest

Compound Name: Azido-PEG5-triethoxysilane

Cat. No.: B1192237

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For researchers, scientists, and drug development professionals, **Azido-PEG5-triethoxysilane** is a versatile heterobifunctional molecule that plays a crucial role in bioconjugation and surface modification. Its unique structure, featuring a terminal azide group, a polyethylene glycol (PEG) spacer, and a triethoxysilane moiety, enables the covalent linkage of biomolecules to silica-based surfaces and nanoparticles. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its application, and a visual representation of the experimental workflow.

Core Physicochemical Data

The fundamental properties of **Azido-PEG5-triethoxysilane** are summarized in the table below, providing a quick reference for experimental planning and calculations.

Property	Value	Citation(s)
Molecular Weight	538.71 g/mol	[1][2][3][4][5]
Chemical Formula	C ₂₂ H ₄₆ N ₄ O ₉ Si	[2][4][6][7]
Appearance	Colorless to light yellow liquid	[4]
Solubility	Soluble in DMSO, DCM, DMF	[2]
Storage Conditions	-20°C for long-term storage	[2][4]

Experimental Protocols

The utility of **Azido-PEG5-triethoxysilane** lies in its ability to first functionalize a surface through its triethoxysilane group and then conjugate to a molecule of interest via its azide group using "click chemistry." Below are detailed protocols for these key experimental steps.

Protocol 1: Silanization of Silica-Based Surfaces

This protocol outlines the procedure for modifying a silica-based surface (e.g., glass slide, silicon wafer, or silica nanoparticles) with **Azido-PEG5-triethoxysilane** to introduce azide functionalities.

Materials:

- Silica-based substrate
- **Azido-PEG5-triethoxysilane**
- Anhydrous toluene
- Ethanol
- Deionized (DI) water
- Nitrogen or Argon gas
- Oven
- Sonicator

Procedure:

- **Surface Cleaning:** Thoroughly clean the silica substrate to ensure a reactive surface. This can be achieved by sonicating the substrate in ethanol for 15-20 minutes, followed by extensive rinsing with DI water. For a more rigorous cleaning, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used with extreme caution in a fume hood.

- **Surface Hydroxylation:** The cleaning process should result in a hydroxylated surface, which is essential for the silanization reaction. Dry the cleaned substrate under a stream of nitrogen or argon gas and then bake in an oven at 110-120°C for 1-2 hours to remove any residual water.
- **Silanization Reaction:**
 - Prepare a 1-2% (v/v) solution of **Azido-PEG5-triethoxysilane** in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon).
 - Immerse the cleaned and dried substrates in the silane solution.
 - Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
- **Washing:**
 - Remove the substrates from the silanization solution.
 - Rinse the substrates sequentially with toluene and then ethanol to remove any unreacted silane.
 - Perform a final rinse with DI water.
- **Curing and Storage:**
 - Dry the functionalized substrates under a stream of nitrogen or argon gas.
 - Cure the silane layer by baking the substrates in an oven at 100-110°C for 30-60 minutes.
 - Store the azide-functionalized substrates in a desiccator until further use.[\[8\]](#)

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule (e.g., a protein, peptide, or small molecule drug) to the azide-functionalized surface.

Materials:

- Azide-functionalized substrate (from Protocol 1)
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper ligand
- Phosphate-buffered saline (PBS) or a suitable reaction buffer
- Deionized (DI) water

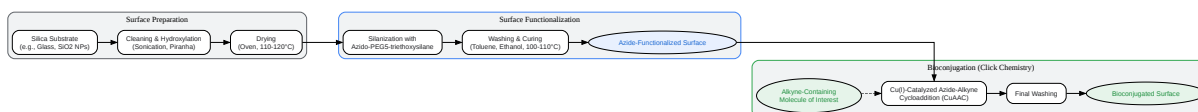
Procedure:

- Preparation of "Click" Reaction Cocktail:
 - Prepare stock solutions of the alkyne-containing molecule, CuSO_4 , sodium ascorbate, and the copper ligand (TBTA or THPTA) in a suitable solvent (e.g., DI water or DMSO).
 - In a reaction vessel, combine the alkyne-containing molecule, the copper ligand, and CuSO_4 in the desired molar ratios in the reaction buffer. A typical final concentration might be 100 μM of the alkyne molecule, 50 μM of CuSO_4 , and 250 μM of the ligand.
- Initiation of the Reaction:
 - Freshly prepare a stock solution of sodium ascorbate.
 - Add the sodium ascorbate solution to the reaction cocktail to a final concentration of 1-5 mM. This will reduce Cu(II) to the catalytically active Cu(I) state. The solution may change color, indicating the reduction.
- Conjugation Reaction:

- Immerse the azide-functionalized substrate in the freshly prepared "click" reaction cocktail.
- Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation. The reaction time may need to be optimized depending on the specific reactants.
- Washing:
 - Remove the substrate from the reaction solution.
 - Rinse the substrate thoroughly with the reaction buffer to remove any non-covalently bound molecules.
 - Perform a final rinse with DI water.
- Drying and Storage:
 - Dry the now-conjugated surface under a stream of nitrogen or argon gas.
 - The surface is now ready for use in downstream applications.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the surface functionalization and bioconjugation process using **Azido-PEG5-triethoxysilane**.



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Caption: Workflow for surface modification and bioconjugation.

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Phone: (601) 213-4426

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